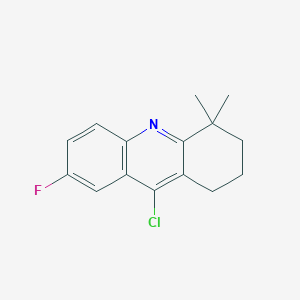
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, Friedel-Crafts acylation, and subsequent cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridine family, known for its broad range of biological activities.
9-Chloroacridine: A simpler analog with similar halogen substitution.
7-Fluoroacridine: Another analog with fluorine substitution at a different position.
Uniqueness
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is unique due to its specific combination of chlorine and fluorine substitutions along with the tetrahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H15ClFN |
|---|---|
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
9-chloro-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-acridine |
InChI |
InChI=1S/C15H15ClFN/c1-15(2)7-3-4-10-13(16)11-8-9(17)5-6-12(11)18-14(10)15/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
KNHQAUKMCAUEIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C(C3=C(C=CC(=C3)F)N=C21)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



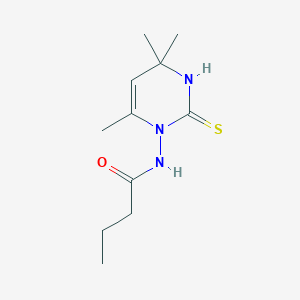
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
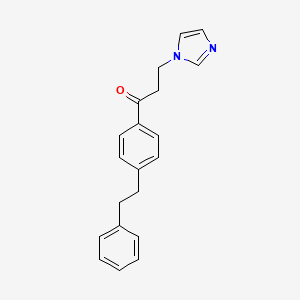
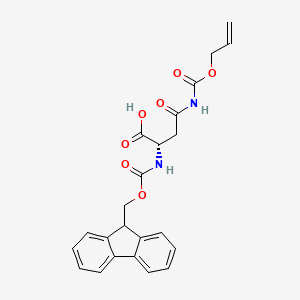
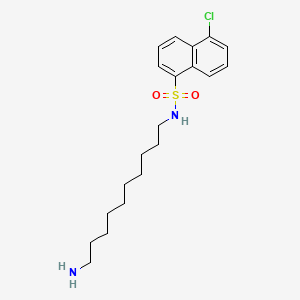
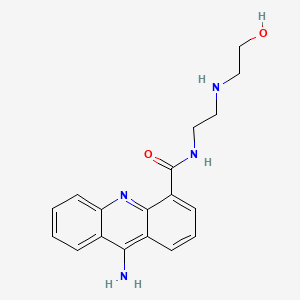

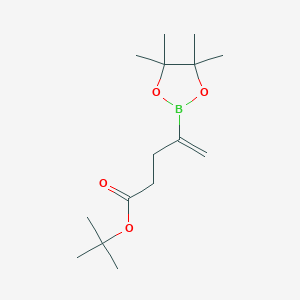
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
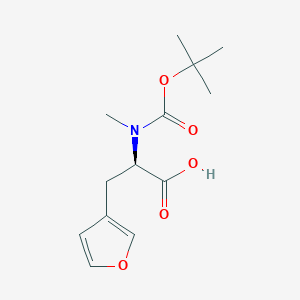

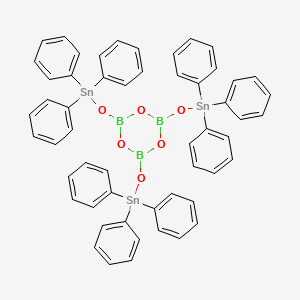
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
